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molecular formula C14H13NO B1439765 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1216790-93-0

1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone

Cat. No. B1439765
M. Wt: 211.26 g/mol
InChI Key: XKKPZONXQYGSIZ-UHFFFAOYSA-N
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Patent
US09382213B2

Procedure details

According to the general Suzuki coupling of pyridine compounds, 5-acetyl-2-bromopyridine 38 (0.394 g, 1.97 mmol), 4-tolylboronic acid (0.535 g, 3.94 mmol), Na2CO3 (0.146 g, 1.38 mmol), Pd(PPh3)2Cl2 (0.042 g, 0.06 mmol, 3% Pd), acetonitrile (7.8 mL), water (7.8 mL) were heated at 80° C. for 14 h (overnight). Following the general workup and flash chromatography (SiO2, 20 g, 5% EtOAc/hexanes) coupled ketone was obtained as a white solid 41 (0.381 g, 92%); TLC Rf=0.4 (25% EtOAc/hexanes); mp 106-107.5° C.; 1H NMR (500 MHz, CDCl3) δ 9.19 (d, J=2.2 Hz, 1H), 8.24 (dd, J=8.3, 2.3 Hz, 1H), 7.95 (d, J=8.2 Hz, 2H), 7.79 (d, J=8.4 Hz, 1H), 7.29 (d, J=8.4 Hz, 2H), 2.63 (s, 3H), 2.40 (s, 3H); 13C NMR (125 MHz, CDCl3) δ 196.6, 161.0, 150.2, 140.5, 136.4, 135.5, 130.5, 129.8, 127.4, 26.8, 21.5; IR (neat cm−1) 3024, 2911, 2853, 2042, 1671, 1589, 1555, 1371, 1279, 1141, 819, 762; HRMS (DART, M++H) m/z 212.1093 (calculated for C14H14NO, 212.1075).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.535 g
Type
reactant
Reaction Step Three
Quantity
0.146 g
Type
reactant
Reaction Step Four
[Compound]
Name
EtOAc hexanes
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.042 g
Type
catalyst
Reaction Step Seven
Name
Quantity
7.8 mL
Type
solvent
Reaction Step Eight
Quantity
7.8 mL
Type
solvent
Reaction Step Nine
Yield
92%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7]([C:10]1[CH:11]=[CH:12][C:13](Br)=[N:14][CH:15]=1)(=[O:9])[CH3:8].[C:17]1([CH3:26])[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(#N)C>[C:17]1([CH3:26])[CH:22]=[CH:21][C:20]([C:13]2[N:14]=[CH:15][C:10]([C:7](=[O:9])[CH3:8])=[CH:11][CH:12]=2)=[CH:19][CH:18]=1 |f:3.4.5,^1:35,54|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.394 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=NC1)Br
Step Three
Name
Quantity
0.535 g
Type
reactant
Smiles
C1(=CC=C(C=C1)B(O)O)C
Step Four
Name
Quantity
0.146 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
EtOAc hexanes
Quantity
20 g
Type
reactant
Smiles
Step Six
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.042 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Eight
Name
Quantity
7.8 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
7.8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=CC=C(C=N1)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.381 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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